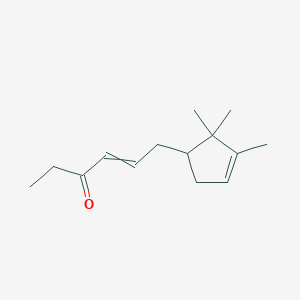
6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one is an organic compound with the molecular formula C15H24O It is known for its unique structure, which includes a cyclopentene ring with three methyl groups and a hexenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one typically involves an aldol condensation reaction. One common method involves the reaction of α-campholenic aldehyde with ethyl 2-methylacetoacetate in the presence of sodium hydride (NaH) as a base. The reaction is carried out in dioxane solvent and refluxed for 15 hours. After the reaction, the mixture is treated with hydrochloric acid (HCl) and extracted with diethyl ether (Et2O). The organic layers are then washed, dried, and the solvent is evaporated to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-2-one
- 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-4-one
- 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-5-one
Uniqueness
6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its combination of a cyclopentene ring with a hexenone chain makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
65113-96-4 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one |
InChI |
InChI=1S/C14H22O/c1-5-13(15)8-6-7-12-10-9-11(2)14(12,3)4/h6,8-9,12H,5,7,10H2,1-4H3 |
InChI Key |
TWUIRVFTSHQTGA-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(=O)/C=C/CC1CC=C(C1(C)C)C |
Canonical SMILES |
CCC(=O)C=CCC1CC=C(C1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


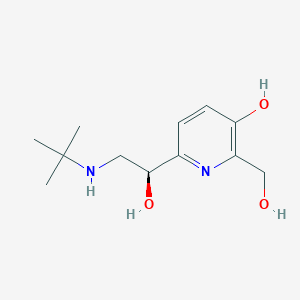

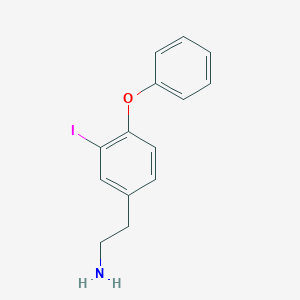

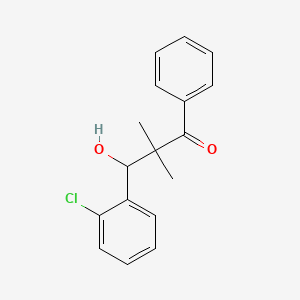
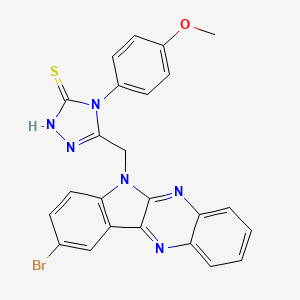
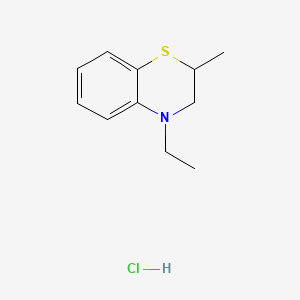
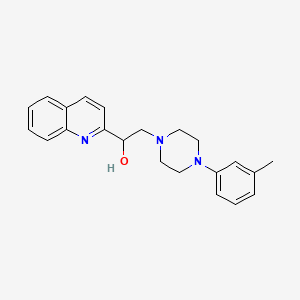
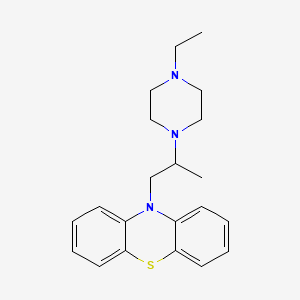
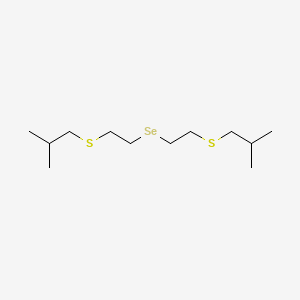
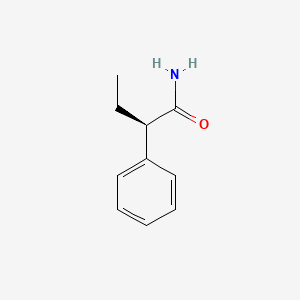
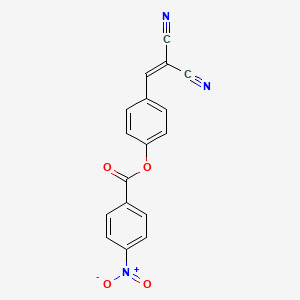
![2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate](/img/structure/B12723652.png)

